
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methyl, and nitro groups
Métodos De Preparación
The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-3-nitrotoluene. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bromine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to changes in biological activity or chemical properties.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene include:
1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene: Similar structure but with a fluorine atom instead of a nitro group.
1-Bromo-5-(bromomethyl)-2-fluoro-3-methylbenzene: Another similar compound with a fluorine atom in a different position.
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Clave InChI |
PELNTNRVLLVYSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)

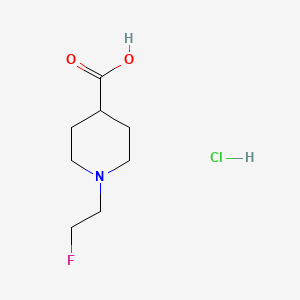

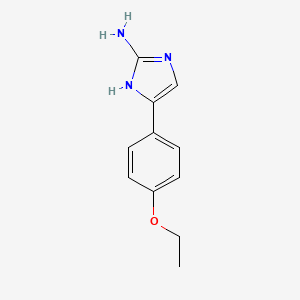
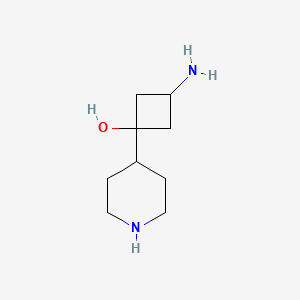
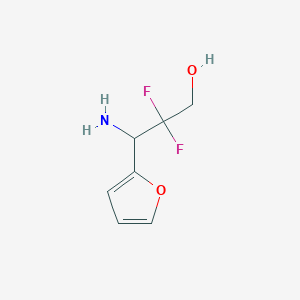
![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)
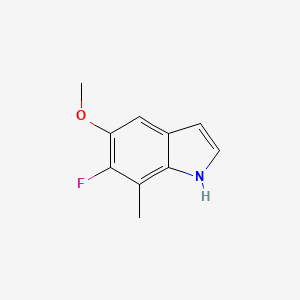
![rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459071.png)
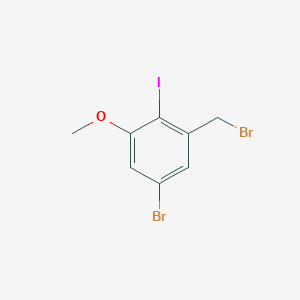
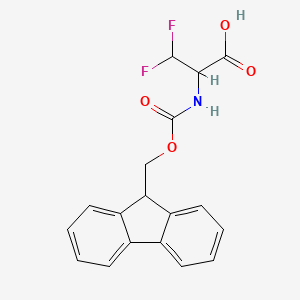
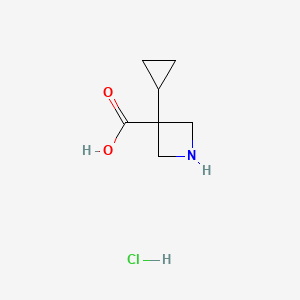
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
